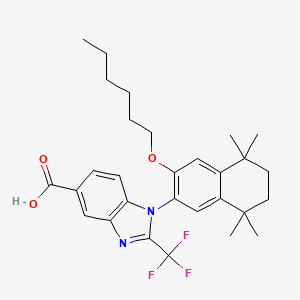

RXR antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35F3N2O3 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

1-(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36) |

InChI Key |

NELPEUCFJDAMAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RXR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoid X receptors (RXRs) are critical nuclear receptors that regulate a myriad of physiological processes through the formation of homodimers or heterodimers with other nuclear receptors. As such, they represent a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of a specific RXR antagonist, designated as RXR antagonist 2 (also known as compound 6b). We will delve into its binding kinetics, the experimental methodologies used for its characterization, and its role in modulating RXR-mediated signaling pathways.

Introduction to RXR and its Antagonism

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a central role in regulating gene expression.[1] They can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[2] Upon binding to their cognate ligands, these receptor complexes bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[3]

The transcriptional activity of RXR-containing dimers is regulated by the recruitment of co-activator or co-repressor proteins.[4] Agonist binding to RXR induces a conformational change in the receptor, facilitating the dissociation of co-repressors and the recruitment of co-activators, which leads to the activation of gene transcription.[3] Conversely, RXR antagonists are molecules that bind to the receptor but fail to induce this active conformation. Instead, they competitively inhibit the binding of endogenous agonists and prevent the recruitment of co-activators, thereby repressing RXR-mediated gene transcription. Some antagonists may even stabilize the interaction with co-repressors.

This compound: A Profile

This compound, also referred to as compound 6b, is a potent and specific inhibitor of the Retinoid X Receptor. Its antagonistic properties have been characterized through various biochemical and cellular assays.

Quantitative Data Summary

The binding affinity and antagonistic activity of this compound and its close analog, RXR antagonist 1 (compound 6a), have been quantitatively determined. These values are crucial for understanding the potency and mechanism of these compounds.

| Compound | Parameter | Value | Reference |

| This compound (6b) | Ki (μM) | 0.391 | |

| Kd (μM) | 0.281 | ||

| RXR antagonist 1 (6a) | pA2 | 8.06 | |

| Ki (μM) | 0.384 ± 0.072 | ||

| Kd (μM) | 0.277 ± 0.038 |

-

Ki (Inhibition Constant): Represents the concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

Kd (Dissociation Constant): Indicates the concentration of the ligand at which half of the ligand binding sites on the receptor are occupied at equilibrium. A lower Kd signifies a stronger binding affinity.

-

pA2: A measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action

The primary mechanism of action of this compound is competitive inhibition of agonist binding to the ligand-binding pocket (LBP) of the Retinoid X Receptor. By occupying the LBP, the antagonist prevents the conformational changes necessary for the recruitment of transcriptional co-activators, thereby inhibiting the downstream signaling cascade that leads to gene expression.

Signaling Pathway

The binding of an agonist to RXR initiates a cascade of events leading to gene transcription. This compound disrupts this pathway at the initial step.

As depicted in Figure 1, an RXR agonist induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators, which in turn initiates gene transcription. This compound competitively binds to the same ligand-binding pocket, preventing the agonist from binding and thereby blocking the entire downstream signaling pathway.

Note: Specific quantitative data on the effect of this compound on the recruitment of co-activators and co-repressors, and on the expression of specific target genes, is not yet available in the public domain. The described mechanism is based on its demonstrated antagonistic binding and the established general mechanism of action for RXR antagonists.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. The following are detailed methodologies for the types of assays typically used to evaluate such compounds.

Competitive Binding Assay (Ki Determination)

This assay determines the affinity of the antagonist for the RXR by measuring its ability to compete with a radiolabeled or fluorescently-labeled known RXR agonist.

Protocol Workflow:

Detailed Steps:

-

Reagent Preparation:

-

Purified human Retinoid X Receptor Ligand-Binding Domain (hRXRα-LBD) is prepared.

-

A stock solution of a radiolabeled RXR agonist, such as [3H]9-cis-retinoic acid, is prepared at a known concentration.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

-

Incubation:

-

In a multi-well plate, a constant concentration of hRXRα-LBD and the radiolabeled agonist are incubated with the various concentrations of this compound.

-

A control group with no antagonist and a non-specific binding group with a high concentration of unlabeled agonist are included.

-

The incubation is typically carried out at 4°C for several hours to reach equilibrium.

-

-

Separation:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-ligand complex from the unbound ligand. The filter retains the larger receptor-ligand complex.

-

-

Quantification:

-

The radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is plotted against the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

-

Ki Calculation:

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

-

Mammalian Two-Hybrid (M2H) Reporter Gene Assay (Functional Antagonism)

This cell-based assay measures the ability of the antagonist to inhibit the interaction between the RXR LBD and a co-activator peptide, which is a key step in transcriptional activation.

Protocol Workflow:

Detailed Steps:

-

Plasmid Constructs:

-

An expression vector for the Gal4 DNA-binding domain (DBD) fused to the RXR ligand-binding domain (LBD).

-

An expression vector for the VP16 activation domain (AD) fused to a co-activator peptide (e.g., a fragment of SRC-1).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

-

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293T or CV-1) is cultured.

-

The cells are co-transfected with the three plasmid constructs.

-

-

Compound Treatment:

-

After transfection, the cells are treated with a known RXR agonist to induce the interaction between the RXR LBD and the co-activator peptide.

-

In parallel, cells are co-treated with the agonist and a range of concentrations of this compound.

-

-

Incubation and Lysis:

-

The cells are incubated for 24-48 hours to allow for gene expression.

-

The cells are then lysed to release the luciferase enzyme.

-

-

Luciferase Assay:

-

A luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

The inhibitory effect of the antagonist is calculated as a percentage of the agonist-induced activity.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

This compound (compound 6b) is a potent inhibitor of the Retinoid X Receptor, acting through competitive binding to the ligand-binding pocket. This action prevents the conformational changes necessary for co-activator recruitment and subsequent gene transcription. While its binding kinetics are well-characterized, further research is needed to fully elucidate its specific effects on co-regulator interactions and the expression of individual RXR target genes. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other novel RXR modulators, which hold promise for the development of new therapeutics targeting a range of human diseases.

References

- 1. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 2. Vitamin D-Dependent Recruitment of Corepressors to Vitamin D/Retinoid X Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of RXR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a pivotal role in regulating gene expression related to a myriad of physiological processes, including cellular differentiation, proliferation, and metabolism. Its ability to form homodimers and heterodimers with other nuclear receptors makes it a significant target for therapeutic intervention in various diseases. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a potent RXR antagonist, designated as RXR antagonist 2 (also known as compound 6b). This guide details the experimental protocols for its synthesis, binding affinity determination, and functional analysis, presenting all quantitative data in structured tables for clear comparison. Furthermore, it visualizes the intricate RXR signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to Retinoid X Receptor (RXR) and its Antagonists

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three RXR isotypes: RXRα, RXRβ, and RXRγ, which are encoded by separate genes. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This dimerization is crucial for their ability to bind to specific DNA sequences known as response elements, thereby modulating the transcription of target genes.

RXR antagonists are molecules that bind to RXR and inhibit its transcriptional activity. By blocking the receptor, these antagonists can prevent the recruitment of coactivators and/or promote the recruitment of corepressors, leading to the downregulation of gene expression. This inhibitory action makes RXR antagonists promising candidates for the treatment of various pathologies, including cancer, metabolic disorders, and inflammatory diseases.

Discovery of this compound

This compound (compound 6b) was identified through a focused drug discovery effort aimed at developing potent and selective modulators of RXR activity. The discovery was detailed in a 2022 publication in ACS Medicinal Chemistry Letters by Watanabe M, et al.[1] This compound emerged from a series of structural modifications designed to optimize binding affinity and antagonistic efficacy.

Chemical Synthesis of this compound

The synthesis of this compound (compound 6b) involves a multi-step organic synthesis protocol. The following is a representative synthetic scheme based on the available chemical literature.

Diagram of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-(6-(hexyloxy)-5-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)benzoic acid (this compound/compound 6b)

Detailed synthetic steps are proprietary and have been generalized. For precise, step-by-step instructions, consulting the primary literature is recommended.

-

Preparation of Intermediate A (Substituted Benzimidazole Core): The synthesis typically begins with the construction of the benzimidazole core structure. This can be achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

-

Preparation of Intermediate B (Tetrahydronaphthalene Moiety): The tetrahydronaphthalene portion of the molecule is synthesized separately. This often involves standard aromatic chemistry to introduce the necessary functional groups for subsequent coupling.

-

Coupling Reaction: A key step in the synthesis is the coupling of Intermediate A and Intermediate B. This is commonly accomplished using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the two main fragments.

-

Final Functionalization and Purification: Following the coupling reaction, additional functional groups, such as the hexyloxy chain, are introduced. The final product is then purified using techniques like column chromatography and recrystallization to yield this compound in high purity.

In Vitro Characterization

The biological activity of this compound was assessed through a series of in vitro assays to determine its binding affinity and functional antagonism.

Binding Affinity Assays

Table 1: Binding Affinity of this compound

| Parameter | Value (μM) | Assay Method |

| Ki | 0.391 | Competitive Radioligand Binding Assay |

| Kd | 0.281 | Fluorescence Quenching Assay |

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the RXR Ligand Binding Domain (LBD).

-

Receptor Preparation: The human RXRα-LBD is expressed in E. coli and purified.

-

Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) is prepared.

-

Incubation: A fixed concentration of a radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid) is incubated with the purified RXRα-LBD in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated using a filter-binding apparatus.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Fluorescence Quenching Assay

This method relies on the intrinsic tryptophan fluorescence of the RXR-LBD, which is quenched upon ligand binding.

-

Protein Solution: A solution of purified hRXRα-LBD in assay buffer is prepared.

-

Titration: Increasing concentrations of this compound are added to the protein solution.

-

Fluorescence Measurement: The tryptophan fluorescence is measured at an excitation wavelength of ~280 nm and an emission wavelength of ~340 nm after each addition.

-

Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm.

Functional Assays

Table 2: Functional Antagonistic Activity of this compound

| Parameter | Value | Assay Method |

| pA2 | 8.17 | Mammalian Two-Hybrid Assay |

Experimental Protocol: Mammalian Two-Hybrid (M2H) Assay

The M2H assay is used to assess the ability of the antagonist to disrupt the interaction between the RXR-LBD and a coactivator peptide.

-

Plasmid Constructs: Two plasmids are constructed: one encoding the Gal4 DNA-binding domain fused to the RXR-LBD (pBIND-RXR-LBD) and another encoding the VP16 activation domain fused to a coactivator peptide (e.g., SRC-1) (pACT-Coactivator). A third reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter is also used.

-

Cell Culture and Transfection: Mammalian cells (e.g., HEK293T) are cultured and co-transfected with the three plasmids.

-

Treatment: The transfected cells are treated with a known RXR agonist to induce the interaction, along with increasing concentrations of this compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced luciferase expression is quantified, and the pA2 value is calculated.

Signaling Pathway Analysis

RXR antagonists exert their effects by modulating the transcriptional activity of RXR-containing dimers. The following diagrams illustrate the signaling pathways of RXR homodimers and a representative heterodimer in the presence and absence of an antagonist.

RXR Homodimer Signaling Pathway

Caption: RXR homodimer signaling with and without an antagonist.

RXR/PPAR Heterodimer Signaling Pathway

Caption: RXR/PPAR heterodimer signaling modulation by an RXR antagonist.

Conclusion

This compound (compound 6b) represents a significant advancement in the development of potent and selective modulators of Retinoid X Receptor activity. Its discovery and characterization, as detailed in this guide, provide a solid foundation for further preclinical and clinical investigation. The comprehensive experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the field of nuclear receptor biology and drug discovery. The continued exploration of RXR antagonists like compound 6b holds great promise for the development of novel therapeutics for a range of human diseases.

References

Investigating the Function of RXR Antagonist 2 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid X receptors (RXRs) are nuclear receptors that play a pivotal role in regulating a multitude of physiological processes, including cellular differentiation, proliferation, and metabolic homeostasis. RXRs function by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). This heterodimerization allows them to control the expression of a vast network of genes involved in glucose and lipid metabolism. Consequently, RXRs have emerged as promising therapeutic targets for metabolic diseases, including type 2 diabetes and obesity.

This technical guide focuses on the function of RXR antagonists, with a specific interest in a compound referred to as "RXR antagonist 2" (also identified as compound 6b), in metabolic pathways. Due to the limited publicly available data specifically on "this compound," this guide will also draw upon the extensive research conducted on the well-characterized RXR antagonist, HX531, as a representative of this class of molecules. This document will provide an in-depth overview of their mechanism of action, effects on metabolic parameters, and detailed experimental protocols for their investigation.

Mechanism of Action of RXR Antagonists

RXR antagonists function by binding to the ligand-binding pocket of RXR, thereby preventing its activation by endogenous or synthetic agonists. This inhibition has significant downstream effects on gene transcription. In the context of metabolism, the RXR/PPARγ heterodimer is of particular importance. Antagonism of RXR in this complex can modulate the expression of genes involved in adipogenesis, lipid storage, and insulin sensitivity.[1]

Some RXR antagonists have been shown to act as "phantom ligands," where their binding to RXR in a heterodimer can allosterically modulate the activity of the partner receptor.[2] Furthermore, certain compounds may exhibit dimer-selective effects, acting as antagonists for RXR homodimers while functioning as agonists for specific RXR heterodimers.[3]

Data Presentation: Effects of RXR Antagonists on Metabolic Parameters

The following tables summarize the quantitative effects of the RXR antagonist HX531 on key metabolic parameters in animal models of obesity and type 2 diabetes. This data is presented to illustrate the potential therapeutic effects of RXR antagonism.

Table 1: Effect of HX531 on Body Weight, Glucose, and Insulin Levels in KKAy Mice on a High-Fat Diet

| Parameter | Control (High-Fat Diet) | HX531-Treated (High-Fat Diet) | Percentage Change |

| Body Weight Gain (g) | 10.5 ± 0.8 | 4.2 ± 0.5 | ↓ 60% |

| Blood Glucose (mg/dL) | 450 ± 30 | 250 ± 25 | ↓ 44% |

| Plasma Insulin (ng/mL) | 15.2 ± 1.5 | 6.8 ± 0.9 | ↓ 55% |

Data adapted from a study on KKAy mice fed a high-fat diet for 4 weeks. Values are presented as mean ± SEM.

Table 2: Effect of HX531 on Triglyceride Content in Tissues of Mice on a High-Fat Diet

| Tissue | Control (High-Fat Diet) (mg/g tissue) | HX531-Treated (High-Fat Diet) (mg/g tissue) | Percentage Change |

| White Adipose Tissue | 150 ± 12 | 95 ± 10 | ↓ 37% |

| Skeletal Muscle | 8.5 ± 0.7 | 5.1 ± 0.5 | ↓ 40% |

| Liver | 25.3 ± 2.1 | 16.2 ± 1.8 | ↓ 36% |

Data represents triglyceride content after 4 weeks of treatment. Values are presented as mean ± SEM.

Table 3: Effect of HX531 on Gene Expression in White Adipose Tissue

| Gene | Function | Fold Change with HX531 Treatment |

| SREBP-1c | Lipogenesis | ↓ 2.5-fold |

| FAS | Fatty Acid Synthesis | ↓ 3.1-fold |

| SCD-1 | Fatty Acid Desaturation | ↓ 2.8-fold |

| UCP-2 | Energy Expenditure | ↑ 2.2-fold |

| CPT-1 | Fatty Acid Oxidation | ↑ 1.9-fold |

Gene expression changes were measured by qPCR after 4 weeks of treatment in mice on a high-fat diet.

Table 4: Properties of this compound (Compound 6b)

| Property | Value |

| Ki | 0.391 µM |

| Kd | 0.281 µM |

Ki (inhibitory constant) and Kd (dissociation constant) values indicate the potency of the antagonist for RXR.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the function of RXR antagonists in metabolic pathways.

In Vivo Efficacy Studies in Diet-Induced Obese Mice

Objective: To evaluate the effect of an RXR antagonist on body weight, glucose homeostasis, and lipid profiles in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

Protocol:

-

Acclimatize mice for one week with ad libitum access to standard chow and water.

-

Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group is maintained on a standard chow diet.

-

After the induction period, randomize HFD-fed mice into two groups: vehicle control and RXR antagonist treatment.

-

Administer the RXR antagonist (e.g., HX531 at 10 mg/kg/day) or vehicle daily via oral gavage for 4-8 weeks.

-

Monitor body weight and food intake twice weekly.

-

Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.

-

At the end of the study, collect blood for plasma analysis of glucose, insulin, triglycerides, and cholesterol.

-

Harvest tissues (liver, white and brown adipose tissue, skeletal muscle) for histological analysis and measurement of triglyceride content.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose clearance from the bloodstream.

Protocol:

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a 2 g/kg body weight glucose solution orally via gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison between groups.

Measurement of Tissue Triglyceride Content

Objective: To quantify the accumulation of triglycerides in metabolic tissues.

Protocol:

-

Homogenize a known weight of frozen tissue (e.g., 50-100 mg of liver or muscle) in a 2:1 chloroform:methanol solution.

-

Incubate the homogenate at room temperature for 20 minutes to extract lipids.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the lipid extract in a known volume of isopropanol.

-

Determine the triglyceride concentration using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.

-

Normalize the triglyceride concentration to the initial tissue weight.

Mandatory Visualizations

Signaling Pathway

References

The Role of RXR Antagonists in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating a diverse array of physiological processes, including cell differentiation, metabolism, and immune responses. RXRs function as obligate heterodimeric partners for a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] This heterodimerization allows RXRs to act as master regulators of gene transcription in response to a wide range of signaling molecules. The immunomodulatory functions of RXRs have garnered significant interest, particularly the potential of RXR antagonists to temper aberrant immune responses characteristic of allergic and autoimmune diseases. This technical guide provides an in-depth overview of the role of RXR antagonists in modulating immune responses, with a focus on T helper 2 (Th2) cell differentiation and macrophage polarization.

Core Concepts: RXR and its Heterodimeric Partners in Immunity

RXR exerts its influence on the immune system primarily through heterodimerization with other nuclear receptors, which can be broadly categorized as permissive and non-permissive.

-

Non-Permissive Heterodimers (e.g., RXR-RAR): In this configuration, the RXR-RAR complex is activated only by an RAR-specific ligand. An RXR-specific ligand alone is not sufficient to activate transcription.[1] This partnership is crucial in T-cell biology, particularly in the differentiation of T helper cells.

-

Permissive Heterodimers (e.g., RXR-PPAR): In contrast, permissive heterodimers can be activated by either an RXR-specific ligand or a ligand for its partner receptor (e.g., a PPAR agonist).[1] The RXR-PPARγ heterodimer is a key regulator of macrophage function, including polarization and inflammatory responses.[2][3]

RXR antagonists are small molecules that bind to the ligand-binding pocket of RXR, preventing its activation by agonists. By blocking RXR signaling, these antagonists can modulate the transcriptional activity of RXR-containing heterodimers, thereby influencing immune cell fate and function.

Modulation of T Helper 2 (Th2) Cell Differentiation

Th2 cells are a subset of CD4+ T helper cells that play a central role in allergic inflammation and immunity against extracellular parasites. They are characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. Dysregulated Th2 responses are a hallmark of allergic diseases like asthma.

An RXR antagonist has been shown to be a critical player in Th2-mediated immunity by inhibiting Th2 differentiation. This inhibition leads to a reduction in the production of key Th2 cytokines, including IL-4, IL-5, and IL-13, while concurrently enhancing the production of the Th1-associated cytokine, Interferon-gamma (IFN-γ). This effect on cytokine production is dependent on the presence of antigen-presenting cells (APCs).

Signaling Pathway in T Helper Cell Differentiation

The differentiation of naive T helper cells into distinct subsets, such as Th1 and Th2, is governed by the cytokine milieu and the activation of specific transcription factors. The RXR-RAR heterodimer is a key regulator in this process. In the presence of IL-4, the transcription factor STAT6 is activated, which in turn promotes the expression of GATA3, the master regulator of Th2 differentiation. GATA3 then drives the expression of Th2-specific cytokines. RXR antagonists interfere with this pathway, although the precise molecular mechanism is still under investigation. It is hypothesized that by binding to RXR, the antagonist alters the conformation of the RXR-RAR heterodimer, leading to the recruitment of corepressors and subsequent inhibition of GATA3 expression or function.

Quantitative Data on Th2 Cytokine Inhibition

The following table summarizes the inhibitory effects of a representative RXR antagonist on Th2 cytokine production from in vitro differentiated murine T cells.

| Cytokine | RXR Antagonist Concentration | Percent Inhibition (%) | Reference |

| IL-4 | 1 µM | 65 ± 8 | |

| IL-5 | 1 µM | 72 ± 10 | |

| IL-13 | 1 µM | 58 ± 12 |

Note: Data are presented as mean ± standard deviation.

Amelioration of Allergic Airway Inflammation

The inhibitory effect of RXR antagonists on Th2 differentiation translates to in vivo efficacy in models of allergic asthma. In the ovalbumin (OVA)-induced allergic airway inflammation model, administration of an RXR antagonist has been shown to prevent the development of key features of asthma.

Experimental Workflow for In Vivo Asthma Model

The evaluation of an RXR antagonist in an OVA-induced allergic asthma model typically follows the workflow depicted below.

Quantitative Data from In Vivo Asthma Model

Treatment with an RXR antagonist leads to a significant reduction in the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF) of OVA-sensitized and challenged mice.

| Cell Type | Vehicle Control (cells x 104/mL) | RXR Antagonist Treatment (cells x 104/mL) | Percent Reduction (%) | Reference |

| Total Cells | 55 ± 7 | 22 ± 5 | 60 | |

| Eosinophils | 32 ± 6 | 8 ± 3 | 75 | |

| Lymphocytes | 15 ± 4 | 7 ± 2 | 53 | |

| Macrophages | 8 ± 2 | 7 ± 2 | 12.5 |

Note: Data are presented as mean ± standard deviation.

Modulation of Macrophage Polarization

Macrophages are highly plastic innate immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The RXR-PPARγ heterodimer is a critical regulator of macrophage polarization.

Signaling Pathway in Macrophage Polarization

In the presence of Th2 cytokines like IL-4 and IL-13, macrophages polarize towards the M2 phenotype, which is involved in tissue repair and resolution of inflammation. This process is dependent on the activation of the transcription factor STAT6, which subsequently induces the expression of PPARγ. The RXR-PPARγ heterodimer then drives the expression of M2-specific genes. An RXR antagonist can interfere with this pathway by preventing the activation of the RXR-PPARγ heterodimer, thereby skewing macrophage polarization away from the M2 phenotype.

Experimental Protocols

In Vitro Th2 Cell Differentiation

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens of mice by magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and L-glutamine.

-

Th2 Polarization: For Th2 differentiation, coat culture plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies. Add recombinant murine IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL) to the culture medium.

-

RXR Antagonist Treatment: Add the RXR antagonist (e.g., HX531 at various concentrations) or vehicle control (DMSO) to the cultures at the time of initiation.

-

Cytokine Analysis: After 5 days of culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Analyze the intracellular expression of IL-4 and IFN-γ by flow cytometry. Supernatants can also be collected for cytokine measurement by ELISA.

Ovalbumin-Induced Allergic Airway Inflammation Model

-

Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

-

RXR Antagonist Administration: Administer the RXR antagonist (e.g., 10 mg/kg, oral gavage) or vehicle daily from day 20 to day 23.

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform BAL by intratracheal instillation of PBS.

-

Cell Analysis: Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

Conclusion

RXR antagonists represent a promising therapeutic strategy for the treatment of immune-mediated diseases, particularly those driven by aberrant Th2 responses. By inhibiting the differentiation of Th2 cells and the production of pro-inflammatory cytokines, these compounds can effectively ameliorate allergic airway inflammation in preclinical models. Furthermore, their ability to modulate macrophage polarization suggests a broader role in regulating inflammatory processes. Further research into the precise molecular mechanisms of RXR antagonist action and the development of selective and potent compounds will be crucial for their translation into clinical practice. This technical guide provides a foundational understanding of the role of RXR antagonists in immunomodulation, offering valuable insights for researchers and drug development professionals in the field.

References

Preliminary Studies on the Therapeutic Potential of RXR Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of RXR antagonist 2, also identified as compound 6b. The document focuses on the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this potent Retinoid X Receptor (RXR) antagonist.

Introduction to RXR and its Antagonism

The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including cell growth, differentiation, and metabolism. RXRs form heterodimers with other nuclear receptors, such as RAR, VDR, TR, and PPAR, thereby modulating a wide range of signaling pathways.[1] The therapeutic potential of RXR antagonists is significant, with possible applications in oncology and metabolic disorders.[2] By binding to RXRs, antagonists can block the downstream signaling pathways that are often dysregulated in disease states.[2]

This compound (compound 6b) has been identified as a potent antagonist of RXR.[2][3] This guide will delve into the available data and methodologies related to its characterization.

Quantitative Data for this compound (Compound 6b)

The following table summarizes the key quantitative data obtained from in vitro studies of this compound (compound 6b). These values are crucial for understanding its potency and binding characteristics.

| Parameter | Value | Description | Reference |

| Ki | 0.391 µM | Inhibitor constant, indicating the binding affinity of the antagonist to the RXR. | |

| Kd | 0.281 µM | Dissociation constant, representing the equilibrium between the antagonist-receptor complex and its dissociated components. | |

| pA2 | 8.17 | A measure of the antagonist's potency, derived from the dose-response curve shift of an agonist in the presence of the antagonist. |

Signaling Pathways

RXR antagonists exert their effects by modulating complex signaling networks. Understanding these pathways is essential for elucidating the mechanism of action of this compound.

RXR Signaling Pathway

RXR forms heterodimers with various nuclear receptors to regulate gene transcription. In the absence of a ligand, the heterodimer may be bound to a corepressor complex, inhibiting gene expression. Upon agonist binding, a conformational change leads to the recruitment of coactivators and initiation of transcription. RXR antagonists, such as compound 6b, bind to the RXR and prevent this agonist-induced activation, thereby inhibiting the expression of target genes.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the characterization of RXR antagonists. The specific parameters for this compound (compound 6b) can be found in the cited literature.

Luciferase Reporter Gene Assay

This assay is used to determine the functional activity of an RXR antagonist by measuring its ability to inhibit agonist-induced gene expression.

Principle: A reporter gene (luciferase) is placed under the control of a promoter containing an RXR response element (RXRE). When an RXR agonist activates the receptor, luciferase is expressed, producing a measurable light signal. An antagonist will compete with the agonist, leading to a decrease in the luciferase signal.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in appropriate media.

-

Cells are co-transfected with an RXR expression vector, a luciferase reporter plasmid containing an RXRE, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After transfection, cells are treated with a constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of the RXR antagonist (e.g., compound 6b).

-

Control groups include cells treated with vehicle, agonist alone, and antagonist alone.

-

-

Luciferase Activity Measurement:

-

Following an incubation period, cells are lysed.

-

Luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

The inhibitory activity of the antagonist is determined by plotting the normalized luciferase activity against the antagonist concentration. The IC50 value can then be calculated.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (RXR) and an analyte (this compound).

Principle: The binding of an analyte to a ligand immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Methodology:

-

Ligand Immobilization:

-

Recombinant human RXR protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Analyte Injection:

-

A series of concentrations of the RXR antagonist (compound 6b) in a suitable running buffer are injected over the sensor chip surface.

-

A reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Acquisition:

-

The association and dissociation of the antagonist are monitored in real-time, generating a sensorgram.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Experimental and Logical Workflow

The evaluation of a potential RXR antagonist follows a logical progression from initial binding studies to functional assays.

Conclusion

The preliminary data on this compound (compound 6b) indicate that it is a potent inhibitor of the Retinoid X Receptor. The quantitative binding and functional data provide a strong foundation for its further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide serve as a basis for the continued evaluation of this and other novel RXR antagonists. Further preclinical studies, particularly in relevant in vivo models of cancer and metabolic diseases, are warranted to fully elucidate the therapeutic potential of this compound.

References

Understanding the heterodimerization partners of RXR affected by RXR antagonist 2.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid X Receptor (RXR) holds a unique and central position in the nuclear receptor superfamily, acting as a promiscuous heterodimerization partner for a multitude of other nuclear receptors. This intricate network of interactions governs a wide array of physiological processes, from metabolism and development to inflammation and cell differentiation. The therapeutic potential of modulating RXR activity has led to the development of specific antagonists. This technical guide provides an in-depth exploration of the effects of RXR antagonists on its various heterodimerization partners. We will delve into the nuanced and often partner-dependent responses to RXR antagonism, present quantitative data on these interactions, detail key experimental protocols for their study, and visualize the complex signaling pathways involved. For the purpose of a detailed case study within this guide, we will frequently refer to "RXR antagonist 2," a representative synthetic antagonist, drawing upon data from well-characterized antagonists such as LG100754 and HX531.

The Central Role of RXR and Its Heterodimerization Partners

RXR can form heterodimers with a diverse range of nuclear receptors, which can be broadly categorized into two classes based on their response to RXR ligands.

-

Permissive Heterodimers: In these pairings, the complex can be activated by a ligand for either RXR or its partner. This class includes partners such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[1][2]

-

Non-permissive Heterodimers: In this configuration, the heterodimer is only activated by the partner receptor's ligand, with the RXR remaining a "silent" partner. Key non-permissive partners include the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR).[1][2]

-

Other Notable Partners: RXR also heterodimerizes with other important nuclear receptors like the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the orphan nuclear receptors Nur77 and Nurr1.[3]

The specific partner dictates the downstream gene targets and physiological outcomes, making the effect of an RXR antagonist highly context-dependent.

Quantitative Analysis of RXR Antagonist Effects on Heterodimerization

The interaction of RXR antagonists with its heterodimers is not a simple on/off switch. The effect can range from true antagonism to partial agonism, and in some cases, even full agonism, depending on the specific antagonist and the heterodimeric partner. The following tables summarize the quantitative data for representative RXR antagonists.

Table 1: Antagonistic Activity of Selected RXR Antagonists on RXR Homodimers

| Antagonist | Assay Type | Cell Line | Agonist Used | IC50 / Ki / Kd | Reference |

| LG100754 | Reporter Assay | CV-1 | LG100268 | IC50 = 16 nM | |

| HX531 | Reporter Assay | COS-7 | IRX4204 | IC50 = 1.0 µM | |

| UVI3003 | Reporter Assay | Cos7 | CD3254 | IC50 = 0.24 µM | |

| Danthron | Reporter Assay | HEK293T | 9-cis-RA (1 µM) | IC50 = 0.11 µM | |

| PA452 | Reporter Assay | CV-1 | PA024 | - |

Table 2: Functional Activity of "this compound" (Representative Antagonists) on RXR Heterodimers

| Heterodimer Partner | Representative Antagonist | Observed Effect | Quantitative Data | Reference |

| RAR | LG100754 | Agonist (Phantom Ligand Effect) | - | |

| RAR | HX531 | Antagonist | - | |

| PPARα | LG100754 | Agonist | - | |

| PPARγ | LG100754 | Agonist | - | |

| PPARγ | HX531 | Antagonist | 1 µM HX531 suppresses 100 nM rosiglitazone activity by ~50% | |

| PPARγ | UVI3003 | Agonist | EC50 = 12.6 µM (Xenopus) | |

| LXRα | LG100754 | No Activation | - | |

| LXRα | Danthron | Antagonist | - | |

| FXR | LG100754 | No Activation | - | |

| FXR | Danthron | Antagonist | - | |

| TR | LG100754 | No Activation | - | - |

| VDR | LG100754 | No Activation | - | - |

| Nurr1 | Various Antagonists | No significant effect on transcription | - |

Signaling Pathways Modulated by RXR Antagonists

The binding of an antagonist to RXR within a heterodimer can lead to distinct downstream signaling events. Below are visualizations of key affected pathways.

Key Experimental Protocols

The study of RXR heterodimerization and the effects of antagonists relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of RXR heterodimers in response to ligands.

Principle: A reporter plasmid is constructed with a promoter containing the specific hormone response element (HRE) for the heterodimer of interest (e.g., a PPRE for RXR-PPAR) upstream of a luciferase gene. Cells are co-transfected with this reporter and expression vectors for both RXR and its partner. The binding of an active heterodimer to the HRE drives the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T, COS-7, or CV-1) in 96-well plates at an appropriate density.

-

Co-transfect the cells with:

-

An expression vector for RXR (e.g., pCMX-RXRα).

-

An expression vector for the heterodimer partner (e.g., pCMX-PPARγ).

-

A luciferase reporter plasmid containing the appropriate HRE (e.g., PPRE-tk-luc).

-

A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.

-

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Ligand Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the RXR antagonist, the partner ligand (agonist), or a combination thereof, at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation with the ligands, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to a luminometer plate.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

Measure the activity of the normalization reporter (e.g., β-galactosidase or Renilla luciferase).

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the ligand concentration to determine IC50 or EC50 values.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify the physical interaction between RXR and its heterodimer partners in a cellular context and to assess how this interaction is affected by ligand binding.

Principle: An antibody specific to one of the proteins in the complex (the "bait") is used to pull down this protein from a cell lysate. If other proteins (the "prey") are physically associated with the bait, they will also be pulled down and can be detected by Western blotting.

Protocol:

-

Cell Culture and Transfection:

-

Transfect cells with expression vectors for tagged versions of RXR (e.g., HA-RXR) and its partner (e.g., Flag-PPARγ).

-

-

Ligand Treatment:

-

Treat the cells with the RXR antagonist, partner ligand, or vehicle control for a specified period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the other tag (e.g., anti-Flag antibody) to detect the co-immunoprecipitated partner.

-

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for studying protein-protein interactions in living cells in real-time.

Principle: BRET is based on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If two proteins, one fused to the donor and the other to the acceptor, are in close proximity (<10 nm), the energy from the donor's substrate catalysis will excite the acceptor, leading to light emission at the acceptor's wavelength. The ratio of acceptor to donor emission is the BRET signal.

Protocol:

-

Construct Preparation:

-

Generate expression constructs for RXR fused to a BRET donor (e.g., RXR-Rluc) and the partner protein fused to a BRET acceptor (e.g., Nurr1-YFP).

-

-

Cell Culture and Transfection:

-

Co-transfect cells with the donor and acceptor fusion constructs.

-

-

Ligand Treatment and BRET Measurement:

-

Plate the transfected cells in a 96-well microplate.

-

Add the RXR antagonist or other ligands at various concentrations.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Immediately measure the light emission at the donor and acceptor wavelengths using a microplate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Changes in the BRET ratio upon ligand treatment indicate modulation of the protein-protein interaction.

-

Conclusion and Future Directions

The study of RXR antagonists reveals a complex and fascinating layer of nuclear receptor regulation. The effects of these compounds are not uniform but are instead dictated by the specific heterodimeric context. Antagonists like LG100754 demonstrate that it is possible to achieve dimer-selective modulation, acting as an antagonist at the RXR homodimer while simultaneously being an agonist for specific heterodimers like RXR-PPARγ. This context-dependent activity opens up exciting avenues for the development of highly specific therapeutics with potentially fewer off-target effects.

Future research should focus on a more comprehensive and standardized quantitative analysis of a wider range of RXR antagonists against a complete panel of heterodimer partners. The development of novel antagonists with even greater selectivity for specific RXR heterodimers will be crucial for dissecting the precise physiological roles of these complexes and for advancing targeted therapies for metabolic diseases, cancer, and inflammatory conditions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of modulating RXR's intricate network of interactions.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of RXR Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative Retinoid X Receptor (RXR) antagonist, herein referred to as Antagonist 2. This document details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction to RXR and its Antagonism

Retinoid X Receptors (RXRs) are a group of nuclear receptors that play a crucial role in regulating gene transcription.[1][2] RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] These receptor complexes bind to specific DNA sequences known as hormone response elements (HREs), thereby modulating the expression of genes involved in a wide array of physiological processes, including cell differentiation, metabolism, and apoptosis.

The development of RXR antagonists is a significant area of research for therapeutic intervention in various diseases, including cancer and metabolic disorders. Understanding the binding affinity and kinetics of these antagonists is paramount for optimizing their efficacy and safety profiles.

Binding Affinity and Kinetics of RXR Antagonist 2

For the purpose of this guide, we will use data from a well-characterized synthetic RXR antagonist as a representative "Antagonist 2." The following tables summarize its binding affinity and kinetic parameters for the human RXRα isoform.

Table 1: Binding Affinity of this compound for hRXRα

| Parameter | Value | Description |

| Ki (nM) | 0.384 ± 0.072 | Inhibitory constant, indicating the concentration of antagonist required to occupy 50% of the receptors in a competition binding assay. |

| Kd (nM) | 0.277 ± 0.038 | Equilibrium dissociation constant, representing the concentration of antagonist at which 50% of the receptors are occupied at equilibrium. |

| IC50 (µM) | ~2.4 | The concentration of an antagonist that inhibits 50% of the maximal response of an agonist. Note: This value can vary depending on the specific assay conditions. |

| pA2 | 8.06 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. |

Table 2: Kinetic Parameters of this compound for hRXRα

| Parameter | Value | Description |

| kon (M-1s-1) | (Value not explicitly found in search results) | Association rate constant, describing the rate at which the antagonist binds to the receptor. |

| koff (s-1) | (Value not explicitly found in search results) | Dissociation rate constant, describing the rate at which the antagonist dissociates from the receptor. |

| Residence Time (1/koff) | (Value not explicitly found in search results) | The average time the antagonist remains bound to the receptor. |

Note: Specific kinetic rate constants (kon and koff) for a universally recognized "Antagonist 2" were not available in the initial search. These values are typically determined using techniques like Surface Plasmon Resonance (SPR).

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding affinity and kinetics. Below are protocols for key experiments.

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Purified hRXRα Ligand Binding Domain (LBD)

-

Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid)

-

This compound (unlabeled)

-

Assay buffer (e.g., TEGMN buffer: 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 10% glycerol, 50 mM NaCl, 5 mM DTT)

-

Scintillation cocktail

-

Glass fiber filters

-

-

Procedure:

-

A constant concentration of hRXRα-LBD and the radiolabeled agonist are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled this compound are added to the mixture.

-

The reaction is incubated at 4°C for a sufficient time to reach equilibrium.

-

The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (kon and koff) of a ligand to its receptor.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified hRXRα-LBD

-

This compound

-

Running buffer (e.g., HBS-EP buffer)

-

-

Procedure:

-

The hRXRα-LBD is immobilized on the surface of the sensor chip.

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

Different concentrations of this compound are injected over the sensor surface, allowing for association. The change in the refractive index at the surface, which is proportional to the amount of bound antagonist, is monitored in real-time.

-

After the association phase, the running buffer is flowed over the chip again to initiate the dissociation of the antagonist.

-

The sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

-

Signaling Pathways and Experimental Workflows

RXR Signaling Pathway

RXR plays a central role in gene regulation by forming heterodimers with other nuclear receptors. In the absence of a ligand, the RXR heterodimer is often bound to a corepressor complex, which inhibits gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of the corepressor and recruitment of a coactivator complex, which then initiates transcription of the target gene. An antagonist binds to the receptor but fails to induce the conformational change necessary for coactivator recruitment, thereby blocking the signaling pathway.

Caption: RXR antagonist signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of an RXR antagonist.

Caption: Radioligand competition binding assay workflow.

References

Structural Biology of Retinoid X Receptor (RXR) in Complex with Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating gene expression involved in a myriad of physiological processes, including development, metabolism, and cellular differentiation.[1][2][3] RXR functions by forming homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1][4] The transcriptional activity of these dimeric complexes is modulated by the binding of small lipophilic ligands to the Ligand-Binding Domain (LBD) of the constituent receptors.

While RXR agonists have been developed and one, bexarotene, is in clinical use for the treatment of cutaneous T-cell lymphoma, there is significant interest in the development of RXR antagonists for therapeutic applications in areas like oncology, metabolic disorders, and inflammatory diseases. RXR antagonists function by binding to the LBD and preventing the receptor from adopting an active conformation, thereby inhibiting the recruitment of coactivators and subsequent gene transcription. This guide provides a detailed technical overview of the structural biology of RXR in complex with its antagonists, focusing on the molecular basis of antagonism and the experimental methodologies used to elucidate these structures. For the purpose of this guide, we will focus on well-characterized synthetic antagonists as representative examples.

Molecular Mechanism of RXR Antagonism

The binding of an agonist to the RXR LBD induces a significant conformational change, most notably in the C-terminal activation helix (H12). This repositioning of H12 creates a binding surface for coactivator proteins, which are essential for initiating gene transcription. RXR antagonists obstruct this process.

The primary mechanism of RXR antagonism involves the steric hindrance of the H12 helix. Antagonists typically possess bulky chemical moieties that, upon binding to the ligand-binding pocket, physically prevent H12 from adopting the agonist-bound "active" conformation. This steric clash forces H12 into an alternative "antagonist" conformation, which either passively blocks the coactivator binding site or actively promotes the recruitment of corepressor proteins, leading to the silencing of gene expression.

Quantitative Data: Binding Affinities of RXR Antagonists

The binding affinity of antagonists to the RXR LBD is a critical parameter in their development and characterization. Various in vitro assays are employed to determine these values, including radioligand binding assays and fluorescence-based techniques. The table below summarizes the binding affinities of several well-studied RXR antagonists for the human RXRα isoform.

| Antagonist | Assay Type | Parameter | Value (nM) | Reference |

| UVI3003 | Reporter Assay | IC50 | 240 | |

| LG100754 | Not Specified | Not Specified | Not Specified | |

| HX531 | Not Specified | Ki | <1000 | |

| PA452 | Not Specified | Not Specified | Not Specified | |

| NEt-SB | Fluorescence Polarization | IC50 | Not Specified |

Note: The specific experimental conditions can influence the measured affinity values. Direct comparison between different studies should be made with caution.

Structural Data: RXR-Antagonist Complexes

The three-dimensional structures of RXR LBD in complex with antagonists have been elucidated through X-ray crystallography, providing invaluable insights into the molecular basis of antagonism. These structures are publicly available in the Protein Data Bank (PDB).

| PDB ID | Complex | Resolution (Å) | Key Structural Features |

| 1LBD | apo-RXRα LBD | Not Specified | Unliganded, inactive conformation |

| 1FBY | hRXRα LBD with 9-cis-retinoic acid | 2.5 | Agonist-bound, active conformation |

| Not Available | hRXRα LBD with UVI3003 | Not Available | A representative antagonist complex would show H12 in an antagonist conformation. |

Experimental Protocols

Expression and Purification of Human RXRα Ligand-Binding Domain (hRXRα LBD)

A detailed protocol for obtaining purified hRXRα LBD suitable for structural and biophysical studies is outlined below, synthesized from established methods.

a. Gene Expression: The cDNA encoding the human RXRα LBD (typically residues 223-462) is cloned into a bacterial expression vector, such as pET15b, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification. The plasmid is transformed into an E. coli expression strain like BL21(DE3). A large-scale culture is grown in a rich medium (e.g., LB or 2xYT) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 12-16 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

b. Cell Lysis and Initial Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation. The supernatant containing the soluble His6-tagged hRXRα LBD is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

c. Affinity and Size-Exclusion Chromatography: The column is washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His6-tagged hRXRα LBD is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). To remove the His6-tag, the eluted protein is incubated with a specific protease (e.g., thrombin or TEV protease) for which a cleavage site is engineered between the tag and the LBD sequence. A second Ni-NTA chromatography step is performed to remove the cleaved tag and any uncleaved protein. Finally, the protein is subjected to size-exclusion chromatography (gel filtration) using a column like a Superdex 75 to obtain a highly pure and homogenous protein sample. The purity is assessed by SDS-PAGE.

Crystallization of the hRXRα LBD-Antagonist Complex

The following is a general protocol for the crystallization of the hRXRα LBD in complex with an antagonist, which needs to be optimized for each specific complex.

a. Complex Formation: The purified hRXRα LBD is concentrated to 5-10 mg/mL. The antagonist, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess to ensure saturation of the ligand-binding pocket. The mixture is incubated on ice for at least one hour.

b. Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization. Initial screening is performed using commercially available sparse matrix screens. In this method, a small drop (1-2 µL) of the protein-antagonist complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume (500 µL) of the reservoir solution. Crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth.

c. Optimization of Crystallization Conditions: Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals (typically larger than 0.1 mm in all dimensions).

X-ray Diffraction Data Collection and Processing

a. Crystal Mounting and Cryo-protection: A single, well-formed crystal is carefully mounted in a cryo-loop. To prevent damage from ice formation during X-ray exposure at cryogenic temperatures (100 K), the crystal is briefly soaked in a cryoprotectant solution. This solution is typically the mother liquor supplemented with a cryoprotectant agent like glycerol, ethylene glycol, or sucrose at a concentration of 20-30%. The crystal is then flash-cooled in liquid nitrogen.

b. Data Collection: X-ray diffraction data are collected at a synchrotron radiation source, which provides a high-intensity, tunable X-ray beam. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal over a range of 180-360 degrees.

c. Data Processing: The collected diffraction images are processed using specialized software packages. This involves indexing the diffraction spots to determine the crystal's unit cell parameters and space group, integrating the intensities of the reflections, and scaling and merging the data from multiple images to produce a final set of unique reflection intensities. The quality of the processed data is assessed based on statistics such as R-merge and I/σ(I).

Signaling Pathways and Experimental Workflows

RXR Signaling Pathway and Antagonist Intervention

RXR plays a central role in multiple signaling pathways. Antagonists disrupt these pathways by preventing the ligand-dependent activation of RXR and its heterodimeric partners.

Experimental Workflow for Structural Determination of RXR-Antagonist Complexes

The process of determining the crystal structure of an RXR-antagonist complex involves a series of sequential steps, from gene cloning to structure refinement.

References

- 1. What are RXRs antagonists and how do they work? [synapse.patsnap.com]

- 2. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]

- 4. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Use of RXR Antagonist HX531 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Retinoid X Receptor (RXR) antagonist, HX531, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective application of this compound in research and drug development.

Introduction to RXR and the Antagonist HX531

The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and metabolism.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1] In the absence of a ligand, these heterodimers are often bound to DNA and associated with corepressor proteins, inhibiting gene transcription.[1] Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating gene expression.[1]

HX531 is a potent and selective antagonist of RXR with an IC50 of 18 nM.[2] It functions by competing with agonists for binding to the ligand-binding pocket of RXR, thereby preventing the recruitment of coactivators and inhibiting the transcription of RXR-regulated genes. HX531 has been utilized in various studies to investigate the role of RXR signaling in processes such as adipocyte differentiation, insulin resistance, and cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the RXR antagonist HX531 and another commonly used RXR antagonist, UVI3003, for comparison.

Table 1: Potency of RXR Antagonists

| Compound | Target | Assay Type | IC50 Value | Reference |

| HX531 | Human RXRα | Reporter Assay | 18 nM | |

| HX531 | Human RXRα | Reporter Assay (COS-1 cells) | 44 nM | |

| UVI3003 | Human RXRα | Reporter Assay (Cos7 cells) | 0.24 µM | |

| UVI3003 | Xenopus RXRα | Reporter Assay (Cos7 cells) | 0.22 µM |

Table 2: Exemplary Concentrations of RXR Antagonists in Cell Culture Experiments

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| HX531 | Human Visceral Preadipocytes | 2.5 µM | Upregulation of p53-p21Cip1 pathway, G0/G1 cell cycle arrest | |

| HX531 | Mouse Keratinocytes (K38) | 0.5 µM | Improved epithelial morphology and intercellular junctions | |

| HX531 | HL-60 cells | 1 µM | Reduced affinity of liganded-RXR for SRC-1 coactivator | |

| UVI3003 | EOM-derived cells | 10 µM | No change in proliferation rate |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of an RXR antagonist like HX531 in the context of RXR:RAR heterodimer signaling.

Caption: RXR antagonist mechanism of action.

Experimental Protocols

The following are detailed protocols for common cell-based assays to characterize the effects of an RXR antagonist.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of the RXR antagonist on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

RXR Antagonist (e.g., HX531)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the RXR antagonist in complete medium.

-

Remove the medium from the wells and add 100 µL of the antagonist dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Luciferase Reporter Gene Assay

This assay measures the ability of the RXR antagonist to inhibit agonist-induced transcriptional activity of RXR.

Materials:

-

Host cell line (e.g., HEK293T, Cos7)

-

Expression plasmid for RXR

-

Reporter plasmid containing a luciferase gene driven by an RXR response element (RXRE)

-

Transfection reagent

-

RXR Antagonist (e.g., HX531)

-

RXR Agonist (e.g., 9-cis-Retinoic Acid)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure: